Acide (R)-2-acétylamino-3-cyclopropylpropionique

Vue d'ensemble

Description

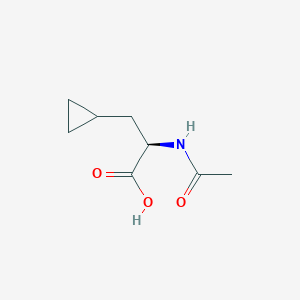

®-2-Acetylamino-3-cyclopropylpropionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetylamino group attached to the second carbon atom and a cyclopropyl group attached to the third carbon atom of the propionic acid backbone

Applications De Recherche Scientifique

Chemistry

®-2-Acetylamino-3-cyclopropylpropionic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.

Medicine

The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry

In the industrial sector, ®-2-Acetylamino-3-cyclopropylpropionic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetylamino-3-cyclopropylpropionic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a cyclopropyl-substituted amino acid.

Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Acetylamino-3-cyclopropylpropionic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Acetylamino-3-cyclopropylpropionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium azide or thiol compounds.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Mécanisme D'action

The mechanism of action of ®-2-Acetylamino-3-cyclopropylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Acetylamino-3-cyclopropylpropionic acid: Unique due to the presence of both acetylamino and cyclopropyl groups.

®-2-Acetylamino-3-phenylpropionic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.

®-2-Acetylamino-3-methylpropionic acid: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

®-2-Acetylamino-3-cyclopropylpropionic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.

Activité Biologique

(R)-2-Acetylamino-3-cyclopropylpropionic acid (CAS No. 121786-36-5) is an organic compound classified as an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article will explore the biological activity of (R)-2-Acetylamino-3-cyclopropylpropionic acid, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(R)-2-Acetylamino-3-cyclopropylpropionic acid features an acetylamino group at the second carbon and a cyclopropyl group at the third carbon of the propionic acid backbone. Its molecular formula is , and it is characterized by unique steric and electronic properties due to the cyclopropyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of (R)-2-Acetylamino-3-cyclopropylpropionic acid primarily involves its interaction with specific enzymes and receptors. The acetylamino group can form hydrogen bonds with active site residues of enzymes, while the cyclopropyl group provides steric hindrance that may influence binding affinity and specificity. This compound has been studied for its potential role in enzyme inhibition, particularly in pathways related to metabolic disorders.

Enzyme Inhibition Studies

Research indicates that (R)-2-Acetylamino-3-cyclopropylpropionic acid may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on:

- Aminopeptidases : The compound shows promise in inhibiting aminopeptidases, which are crucial in protein metabolism.

- Proteases : It has been noted that modifications to the structure can enhance inhibition potency against serine proteases.

Case Studies

- Inhibition of Aminopeptidases : A study demonstrated that (R)-2-Acetylamino-3-cyclopropylpropionic acid effectively inhibited aminopeptidase activity in vitro, suggesting potential applications in treating conditions where modulation of peptide metabolism is beneficial.

- Therapeutic Potential in Diabetes : Research highlighted its potential as a GPR40 agonist, indicating that it may play a role in managing diabetes by enhancing insulin secretion through modulation of GPR40 receptor activity .

Pharmacokinetics

The pharmacokinetic profile of (R)-2-Acetylamino-3-cyclopropylpropionic acid suggests favorable absorption characteristics due to its lipophilic nature imparted by the cyclopropyl group. Studies indicate that compounds with similar structures exhibit good bioavailability and metabolic stability, which are critical for therapeutic applications.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate to high |

| Metabolic Stability | Favorable |

Applications in Medicine

The exploration of (R)-2-Acetylamino-3-cyclopropylpropionic acid as a therapeutic agent is ongoing. Its potential applications include:

- Enzyme Inhibitors : As a candidate for developing drugs targeting specific enzymes involved in metabolic diseases.

- Diabetes Management : Its role as a GPR40 agonist positions it as a potential therapeutic agent for diabetes management.

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFPQYGJPTFQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650611 | |

| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121786-36-5 | |

| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.